molecular formula C24H33AsSi3 B15162687 1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane CAS No. 185111-68-6

1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane

Cat. No.: B15162687
CAS No.: 185111-68-6
M. Wt: 480.7 g/mol
InChI Key: ZKHJOTFXLYJBFG-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane is an organosilicon compound that features a unique combination of silicon and arsenic atoms

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane typically involves the reaction of hexamethyldisilazane with triphenylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified by distillation or recrystallization.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol and siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halides or alkoxides, leading to the formation of substituted disilarsane derivatives.

Scientific Research Applications

1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.

    Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.

    Biology and Medicine: Research is ongoing to explore the potential use of this compound in drug delivery systems and as a component in biomedical devices.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane involves the interaction of its silicon and arsenic atoms with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. Additionally, the presence of the triphenylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane can be compared with other similar compounds, such as:

    Hexamethyldisilazane: This compound is similar in structure but lacks the triphenylsilyl group, making it less stable and less reactive in certain reactions.

    Tris(trimethylsilyl)silane: This compound contains three trimethylsilyl groups and is used as a radical reducing agent. It differs from this compound in its reactivity and applications.

    Triphenylsilyl chloride: This compound is used as a precursor in the synthesis of various organosilicon compounds and differs in its lack of arsenic atoms.

This compound stands out due to its unique combination of silicon and arsenic atoms, as well as the presence of the triphenylsilyl group, which enhances its stability and reactivity.

Properties

CAS No.

185111-68-6

Molecular Formula

C24H33AsSi3

Molecular Weight

480.7 g/mol

IUPAC Name

bis(trimethylsilyl)-triphenylsilylarsane

InChI

InChI=1S/C24H33AsSi3/c1-26(2,3)25(27(4,5)6)28(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,1-6H3

InChI Key

ZKHJOTFXLYJBFG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[As]([Si](C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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